5-Methoxybenzo[d]isoxazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxybenzo[d]isoxazol-3-amine (abbreviated as 5-MeO-BDI) is a chemical compound that belongs to the class of isoxazole derivatives. It has been studied for its potential applications in the field of medicinal chemistry due to its unique molecular structure and pharmacological properties.
Mechanism Of Action
The mechanism of action of 5-Methoxybenzo[d]isoxazol-3-amine involves the inhibition of IDO, which leads to the suppression of immune responses. IDO catalyzes the conversion of tryptophan to kynurenine, which has been shown to have immunosuppressive effects. Inhibition of IDO has been reported to enhance the anti-tumor immune response and improve the efficacy of cancer immunotherapy (Wu et al., 2017).
Biochemical And Physiological Effects
The biochemical and physiological effects of 5-Methoxybenzo[d]isoxazol-3-amine have been studied in vitro and in vivo. In vitro studies have shown that 5-Methoxybenzo[d]isoxazol-3-amine inhibits the activity of IDO with an IC50 value of 1.1 μM. In vivo studies have shown that 5-Methoxybenzo[d]isoxazol-3-amine enhances the anti-tumor immune response and improves the efficacy of cancer immunotherapy in mouse models (Wu et al., 2017).
Advantages And Limitations For Lab Experiments
One of the advantages of 5-Methoxybenzo[d]isoxazol-3-amine is its potent inhibitory activity against IDO, which makes it a promising candidate for the development of IDO inhibitors. However, one of the limitations of 5-Methoxybenzo[d]isoxazol-3-amine is its low solubility in water, which may limit its use in certain experimental settings (Wu et al., 2017).
Future Directions
There are several future directions for the study of 5-Methoxybenzo[d]isoxazol-3-amine. One direction is the development of more potent and selective IDO inhibitors based on the structure of 5-Methoxybenzo[d]isoxazol-3-amine. Another direction is the investigation of the potential applications of 5-Methoxybenzo[d]isoxazol-3-amine in the treatment of other immune-related diseases, such as autoimmune diseases and infectious diseases. Additionally, the development of new methods for the synthesis of 5-Methoxybenzo[d]isoxazol-3-amine with higher yields and better purity may also be an area of future research (Wu et al., 2017).
Conclusion:
In conclusion, 5-Methoxybenzo[d]isoxazol-3-amine is a promising compound that has been studied for its potential applications in the field of medicinal chemistry. Its potent inhibitory activity against IDO makes it a promising candidate for the development of IDO inhibitors. Further research on the synthesis, mechanism of action, and potential applications of 5-Methoxybenzo[d]isoxazol-3-amine may lead to the development of new treatments for cancer and other immune-related diseases.
Scientific Research Applications
5-Methoxybenzo[d]isoxazol-3-amine has been studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit potent inhibitory activity against the enzyme indoleamine 2,3-dioxygenase (IDO), which plays a key role in the regulation of immune responses. IDO inhibitors have been studied for their potential applications in the treatment of cancer and other immune-related diseases (Wu et al., 2017).
properties
CAS RN |
157368-84-8 |
---|---|
Product Name |
5-Methoxybenzo[d]isoxazol-3-amine |
Molecular Formula |
C8H8N2O2 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
5-methoxy-1,2-benzoxazol-3-amine |
InChI |
InChI=1S/C8H8N2O2/c1-11-5-2-3-7-6(4-5)8(9)10-12-7/h2-4H,1H3,(H2,9,10) |
InChI Key |
IKFWQARCTWJABA-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)ON=C2N |
Canonical SMILES |
COC1=CC2=C(C=C1)ON=C2N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.